molecular formula C19H18FN3O2 B12173837 N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12173837
M. Wt: 339.4 g/mol
InChI Key: JDWRNOBQJPJYOQ-UHFFFAOYSA-N
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Description

N-(2-{[(2-Fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic small molecule characterized by an indole-3-carboxamide core substituted with a 1-methyl group and a 2-fluorophenylcarbamoyl ethyl side chain. This structure combines aromatic fluorination with a carboxamide linker, which is common in bioactive compounds targeting enzymes or receptors.

Properties

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[2-[(2-fluorobenzoyl)amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C19H18FN3O2/c1-23-12-15(13-6-3-5-9-17(13)23)19(25)22-11-10-21-18(24)14-7-2-4-8-16(14)20/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,25)

InChI Key

JDWRNOBQJPJYOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence . This method involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction is typically carried out under microwave irradiation, which significantly reduces the reaction time to less than 30 minutes . The process is operationally straightforward and generally high yielding, making it suitable for industrial production.

Chemical Reactions Analysis

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development:

  • Anticancer Properties : Research indicates that compounds structurally similar to N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide have shown promise as inhibitors of the AKT signaling pathway, which is often dysregulated in various cancers. Inhibition of AKT has been linked to reduced tumor growth and improved responses to chemotherapy .
  • Anti-inflammatory Effects : Compounds within the same class have demonstrated anti-inflammatory properties, making them suitable for treating conditions like arthritis. The ability to modulate inflammatory pathways can lead to reduced pain and swelling in affected tissues .

Potential Therapeutic Applications

Given its biological activities, this compound could be explored for several therapeutic applications:

  • Cancer Treatment : As an AKT inhibitor, it holds potential for use in targeted cancer therapies, especially in tumors resistant to conventional treatments. The specificity towards cancer cells could minimize side effects compared to traditional chemotherapeutics .
  • Management of Inflammatory Diseases : Its anti-inflammatory properties suggest potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease. Further studies could elucidate its efficacy compared to existing anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

StudyFocusFindings
Moneer et al. (2016)COX InhibitionCompounds showed significant inhibition of COX enzymes, indicating anti-inflammatory potential .
Prajapat and Talesara (2016)Analgesic ActivityDemonstrated notable analgesic effects compared to standard treatments like diclofenac .
Rathore et al. (2017)Anti-inflammatory EffectsReported promising results in reducing edema compared to traditional anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, indole derivatives may inhibit the activity of certain kinases, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Indole-3-Carboxamide Derivatives

Indole-3-carboxamide derivatives are widely explored for their diverse biological activities. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 1-Methylindole-3-carboxamide + 2-fluorophenylcarbamoyl ethyl C₁₉H₁₇FN₃O₂ 345.36 Fluorine enhances lipophilicity; carboxamide linker improves solubility. N/A
N-(3-Hydroxypropyl)-indole-3-carboxamide Indole-3-carboxamide + 3-hydroxypropyl C₁₂H₁₄N₂O₂ 230.25 Hydroxypropyl group increases hydrophilicity; lacks fluorination.
1-Methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide 1-Methylindole-3-carboxamide + trimethoxyphenylcarbamoyl ethyl C₂₂H₂₅N₃O₅ 411.45 Trimethoxy substitution enhances π-π stacking but reduces metabolic stability compared to fluorine.

Key Findings :

  • The target compound ’s 2-fluorophenyl group likely improves membrane permeability over the hydroxypropyl analog , while the trimethoxy analog’s bulkier substituent may hinder binding in sterically sensitive targets .
  • Indole NH interactions with π systems, as observed in 2-(4-fluorophenyl)-3-methyl-1H-indole, suggest the target compound’s indole core could engage in non-covalent interactions critical for target engagement .

Fluorophenyl-Containing Bioactive Compounds

Fluorination is a common strategy to modulate pharmacokinetics. Notable examples:

Compound Name Structure Application/Activity Reference
Flufenoxuron N-(((4-(2-chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl)amino)carbonyl)-2,6-difluorobenzamide Insecticide (chitin synthesis inhibitor)
25C-NBF HCl 4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine Serotonergic agonist (NBOMe class)
Ortho-fluoroisobutyryl fentanyl N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Opioid receptor agonist

Key Findings :

  • Fluorine’s position impacts activity: 2-fluorophenyl in 25C-NBF HCl enhances receptor binding affinity in serotonergic systems , while ortho-fluorination in fentanyl analogs alters opioid receptor selectivity .
  • The target compound’s 2-fluorophenylcarbamoyl group may confer metabolic stability akin to flufenoxuron, a pesticide with prolonged activity due to fluorine’s resistance to oxidative degradation .

Carboxamide Linker Variations

Compounds with similar linkers but divergent cores:

Compound Name Core Structure Functional Impact Reference
N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide Thiazole-pyrimidine + difluorobenzenesulfonamide BRAF/HDAC dual inhibition
N-[(2S)-1-({(1S)-1-Cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-3-(trifluoromethyl)-1H-indole-2-carboxamide Indole-2-carboxamide + trifluoromethyl Protease inhibition (hypothetical)

Key Findings :

  • The target compound’s ethylamino linker differs from sulfonamide or peptidomimetic linkers in and , which are designed for specific enzyme active sites. This suggests the target may prioritize flexibility over rigid binding .

Biological Activity

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Indole Core : The indole structure is known for its diverse biological activities, including anticancer and antimicrobial properties.
  • Fluorophenyl Group : The presence of the fluorophenyl moiety can enhance lipophilicity and bioavailability.
  • Carboxamide Functionality : This group is often associated with a variety of biological activities, including enzyme inhibition.

1. Anticancer Activity

Several studies have reported on the anticancer potential of indole derivatives, including the compound . For instance, research indicates that compounds with indole structures can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Indole derivatives may induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
  • Case Study : In a study evaluating the cytotoxic effects of similar indole derivatives on various cancer cell lines (MCF-7, A549), compounds showed IC50 values ranging from 0.69 to 22 µM, indicating significant anticancer efficacy .
CompoundCell LineIC50 (µM)
Indole Derivative AMCF-720.1
Indole Derivative BA54914.0

2. Antimicrobial Activity

Indole compounds have also demonstrated antimicrobial properties:

  • Research Findings : A study highlighted that certain indole derivatives exhibited antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
CompoundBacterial StrainMIC (µg/mL)
Indole Derivative CE. coli40
Indole Derivative DS. aureus50

3. Anti-inflammatory Effects

Indoles are recognized for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines:

  • Mechanism : The compound may inhibit pathways involving NF-kB and COX enzymes, leading to reduced inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The carboxamide group may interact with target enzymes, inhibiting their activity.
  • Receptor Modulation : The compound could potentially act on various receptors involved in cell signaling pathways related to growth and apoptosis.

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